molecular formula C8H7N3O2S B14685570 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol CAS No. 27655-28-3

2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol

Cat. No.: B14685570
CAS No.: 27655-28-3
M. Wt: 209.23 g/mol
InChI Key: LBLXAVRYDNMBPE-UHFFFAOYSA-N
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Description

2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol is a heterocyclic compound that features both a benzothiazole ring and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol typically involves the reaction of 2-aminobenzothiazole with diazonium salts under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the diazenyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a diverse array of derivatives .

Scientific Research Applications

2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol involves its interaction with various molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the diazenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

27655-28-3

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

3-oxido-1,3-benzothiazol-3-ium-2-carbohydrazide

InChI

InChI=1S/C8H7N3O2S/c9-10-7(12)8-11(13)5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H,10,12)

InChI Key

LBLXAVRYDNMBPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(S2)C(=O)NN)[O-]

Origin of Product

United States

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